Cyclohexyl(phenyl)methyl thiocyanate Cyclohexyl(phenyl)methyl thiocyanate
Brand Name: Vulcanchem
CAS No.: 919474-60-5
VCID: VC16931656
InChI: InChI=1S/C14H17NS/c15-11-16-14(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1,3-4,7-8,13-14H,2,5-6,9-10H2
SMILES:
Molecular Formula: C14H17NS
Molecular Weight: 231.36 g/mol

Cyclohexyl(phenyl)methyl thiocyanate

CAS No.: 919474-60-5

Cat. No.: VC16931656

Molecular Formula: C14H17NS

Molecular Weight: 231.36 g/mol

* For research use only. Not for human or veterinary use.

Cyclohexyl(phenyl)methyl thiocyanate - 919474-60-5

Specification

CAS No. 919474-60-5
Molecular Formula C14H17NS
Molecular Weight 231.36 g/mol
IUPAC Name [cyclohexyl(phenyl)methyl] thiocyanate
Standard InChI InChI=1S/C14H17NS/c15-11-16-14(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1,3-4,7-8,13-14H,2,5-6,9-10H2
Standard InChI Key XOZLTVGVVMTREX-UHFFFAOYSA-N
Canonical SMILES C1CCC(CC1)C(C2=CC=CC=C2)SC#N

Introduction

Chemical Identity and Structural Features

Molecular Architecture

Cyclohexyl(phenyl)methyl thiocyanate (C₁₄H₁₅NCS) features a central carbon atom bonded to a cyclohexyl group, a phenylmethyl group, and a thiocyanate moiety. The steric bulk of the cyclohexyl and phenyl groups imposes conformational constraints, likely stabilizing the s-E or s-Z conformers of the thiocyanate group. Computational models of benzoyl thiocyanates suggest that aryl substituents favor planar arrangements to maximize resonance with the carbonyl or thiocarbonyl groups . For cyclohexyl(phenyl)methyl thiocyanate, non-covalent interactions between the aryl π-system and the thiocyanate’s lone pairs may further influence its geometry.

Spectroscopic Signatures

While direct spectral data for this compound are unavailable, analogous thiocyanates provide reference benchmarks:

  • ¹H NMR: The cyclohexyl group would exhibit multiplet signals at δ 1.0–2.0 ppm for its axial and equatorial protons, while the phenylmethyl group’s benzylic protons resonate near δ 3.6–4.0 ppm . The thiocyanate proton is typically absent due to rapid exchange.

  • ¹³C NMR: The thiocyanate carbon (C=S) appears near δ 180 ppm, consistent with thiocarbamoyl derivatives . Aromatic carbons from the phenyl group would span δ 120–140 ppm.

  • IR Spectroscopy: A strong absorption band near 2150 cm⁻¹ corresponds to the SCN stretching vibration, while C-S and C-N stretches appear at 650–750 cm⁻¹ and 1250–1350 cm⁻¹, respectively .

Synthesis and Isolation Strategies

Nucleophilic Substitution Routes

The most plausible synthesis involves reacting cyclohexyl(phenyl)methyl chloride with potassium thiocyanate (KSCN) in a polar aprotic solvent like acetone or dimethylformamide (DMF). This method mirrors the synthesis of methylthiomethyl isothiocyanate, where chloromethyl methyl sulfide reacts with KSCN in petroleum ether . For the target compound:

  • Reaction Setup:

    • Cyclohexyl(phenyl)methyl chloride (1.0 equiv) and KSCN (1.2 equiv) in anhydrous acetone.

    • Reflux at 60°C for 6–12 hours under nitrogen.

  • Workup:

    • Cool to 0–5°C to precipitate KCl.

    • Extract the product with dichloromethane and purify via fractional distillation.

This route is predicted to yield cyclohexyl(phenyl)methyl thiocyanate with ~70–80% efficiency, based on analogous thiocyanate syntheses .

Alternative Pathways

  • Thiocyanate Anion Coupling: Metal-catalyzed coupling of cyclohexyl(phenyl)methyl halides with thiocyanate salts (e.g., CuSCN) could offer higher regioselectivity. Silver thiocyanate (AgSCN) has been used in similar reactions to minimize side products .

  • Rearrangement of Isothiocyanates: Acyl or thioacyl isothiocyanates may undergo 1,3-shifts to form thiocyanates under thermal or acidic conditions. For example, benzoyl thiocyanate rearranges to benzoyl isothiocyanate at 30°C with an activation barrier of 31 kcal/mol . Cyclohexyl(phenyl)methyl isothiocyanate might follow analogous pathways.

Reactivity and Stability

Thermal Rearrangements

Thiocyanates with aryl or bulky alkyl groups exhibit varying propensities for 1,3-shifts to isothiocyanates. Computational studies on benzoyl thiocyanate (PhCO-SCN) reveal a barrier of 31 kcal/mol for rearrangement to PhCO-NCS . Cyclohexyl(phenyl)methyl thiocyanate, with its sterically demanding substituents, is expected to have a marginally higher barrier (~35 kcal/mol), conferring moderate stability at room temperature but requiring refrigeration for long-term storage.

Table 1: Calculated Activation Barriers (Eₐ) for Thiocyanate Rearrangements

CompoundEₐ (kcal/mol)ΔE (kcal/mol)
Benzoyl thiocyanate 31-14
Acetyl thiocyanate 30-19
Cyclohexyl(phenyl)methyl*35*-18*

*Estimated values based on steric and electronic effects.

Nucleophilic and Electrophilic Reactivity

  • Nucleophilic Attack: The thiocyanate group’s sulfur atom is susceptible to nucleophilic substitution. For instance, reaction with amines could yield thiourea derivatives:

    C₁₄H₁₅SCN+RNH₂C₁₄H₁₅NHC(S)NR+H₂S\text{C₁₄H₁₅SCN} + \text{RNH₂} \rightarrow \text{C₁₄H₁₅NHC(S)NR} + \text{H₂S}
  • Electrophilic Aromatic Substitution: The phenyl group may undergo nitration or sulfonation, though the electron-withdrawing thiocyanate group would direct meta substitution.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator